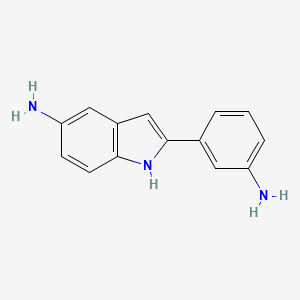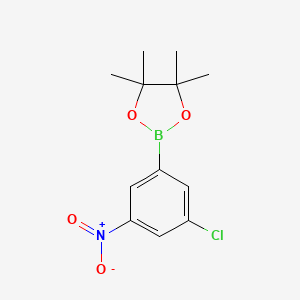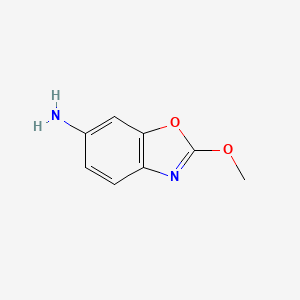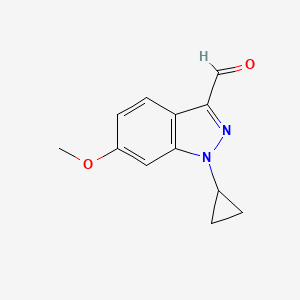
2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol is an organic compound with the molecular formula C13H20O5. This compound is characterized by the presence of a hydroxy group, a propan-2-yloxy group, and a phenoxy group attached to a propane-1,3-diol backbone. It is a member of the methoxybenzenes family and is known for its diverse applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). This reaction results in the formation of an intermediate epoxide, which is subsequently hydrolyzed using sulfuric acid (H2SO4) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
Pentaerythritol: An organic compound with the formula C(CH2OH)4, used in the production of explosives, plastics, and paints.
Famciclovir Related Compound A: A compound with antiviral properties, used as a reference standard in pharmaceutical research.
Uniqueness
2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in different scientific fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C12H18O5 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
2-(4-hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol |
InChI |
InChI=1S/C12H18O5/c1-8(2)16-12-5-9(3-4-11(12)15)17-10(6-13)7-14/h3-5,8,10,13-15H,6-7H2,1-2H3 |
InChIキー |
WWMXIYFTKNDMRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)OC(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)
![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)
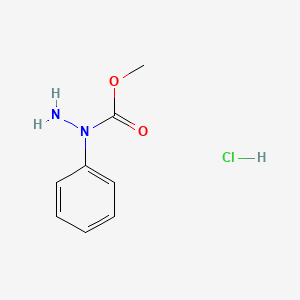

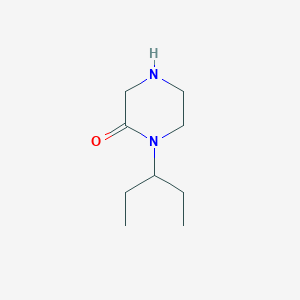
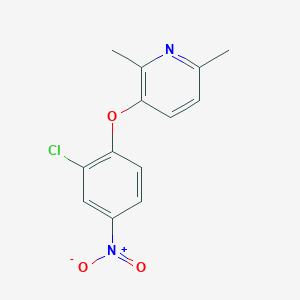

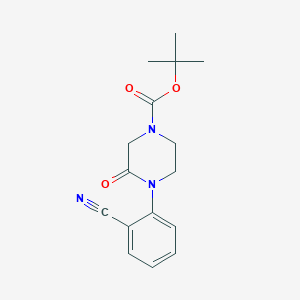
![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)
